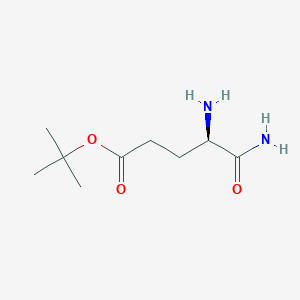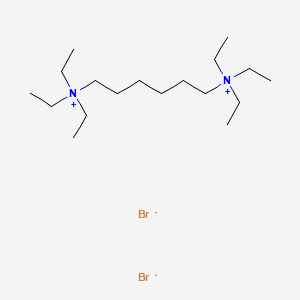
4,4,4-Trifluoro-1-phenylbutan-1-one
Vue d'ensemble
Description
4,4,4-Trifluoro-1-phenylbutan-1-one is a chemical compound with the molecular formula C10H9F3O . It is also known as 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl .
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-1-phenylbutan-1-one has been reported in several studies . For instance, one study reported the synthesis of this compound through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-phenylbutan-1-one can be represented by the InChI code: 1S/C10H9F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2 . The molecular weight of this compound is 202.18 .Chemical Reactions Analysis
While specific chemical reactions involving 4,4,4-Trifluoro-1-phenylbutan-1-one are not detailed in the search results, it’s worth noting that β-diketone metal complexes synthesized using this compound have been characterized by FT-IR, TGA, UV-visible, SEM, and EDX .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,4-Trifluoro-1-phenylbutan-1-one include a melting point of 65-66°C . The compound is a powder at room temperature . Its density is predicted to be 1.186±0.06 g/cm3 .Applications De Recherche Scientifique
Trifluoromethylated Oxaphospholanes Synthesis
4,4,4-Trifluoro-1-phenylbutane-1-one is utilized in the synthesis of trifluoromethylated 1,2λ5σ4-oxaphospholanes, a process involving the formation of phosphonites and subsequent rearrangement to produce diastereoisomeric oxaphospholanes. This chemical pathway demonstrates the compound's utility in creating structurally complex and functionally diverse molecules (Ratner et al., 1997).
Novel Copper(II) and 2,2′-Biimidazole-promoted Reaction
A novel method uses 4,4,4-Trifluoro-1-phenylbutane-1,3-dione in reactions promoted by Copper(II) and 2,2′-biimidazole. This approach demonstrates the compound's versatility in facilitating unique chemical transformations under specific conditions (Zhou, Zeng, & Zou, 2010).
Electrogenerated Base-Promoted Synthesis
The compound is integral in electrochemically driven synthesis of dihydropyridine-carbonitriles. It showcases the potential of 4,4,4-Trifluoro-1-phenylbutane-1-one in facilitating environmentally friendly and high-yield chemical processes (Goodarzi & Mirza, 2020).
One-Pot Synthesis of Triazolopyrimidine Derivatives
In the realm of pharmaceutical chemistry, 4,4,4-Trifluoro-1-phenylbutane-1-one is used in one-pot syntheses of triazolopyrimidine derivatives, exemplifying its role in streamlining complex synthetic pathways (Li et al., 2011).
Copper(II) Complexes Synthesis
The compound is essential in the formation of Copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes. Its presence influences the molecular structure and potential applications of these complexes in various scientific fields (Perdih, 2017).
Safety and Hazards
Orientations Futures
While specific future directions for the research and application of 4,4,4-Trifluoro-1-phenylbutan-1-one are not detailed in the search results, its use in the development of a fluorometric sensing material for organophosphonate nerve agents suggests potential applications in the field of chemical sensing .
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWRIGHYGSXWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543713 | |
| Record name | 4,4,4-Trifluoro-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-phenylbutan-1-one | |
CAS RN |
713-02-0 | |
| Record name | 4,4,4-Trifluoro-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





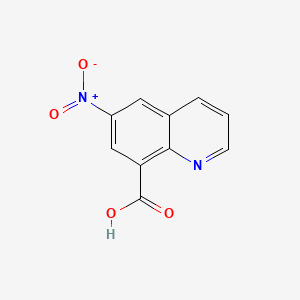
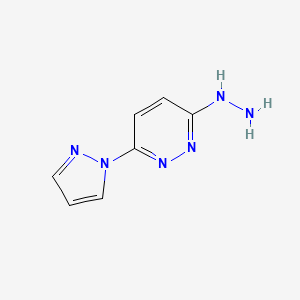

![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3056344.png)
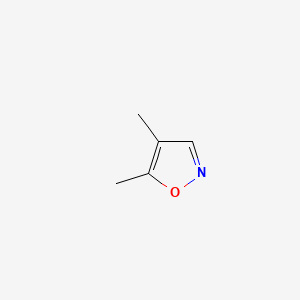
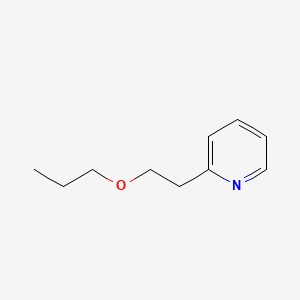

![S-[(Diethoxyphosphoryl)methyl] ethanethioate](/img/structure/B3056350.png)
